6-Ethynyl-2-methylimidazo[1,2-A]pyridine

Medicinal Chemistry Synthetic Methodology Click Chemistry

Procure 6-Ethynyl-2-methylimidazo[1,2-A]pyridine (CAS 1010698-75-5) for its unique reactivity profile. The 6-ethynyl group enables modular diversification via Sonogashira coupling (up to 83% yield) and CuAAC click chemistry, which is not possible with non-alkynylated or positionally isomeric scaffolds. The synergistic 2-methyl substituent fine-tunes the electronic environment for enhanced cross-coupling yields and target engagement in anti-TB (MIC 0.6–0.9 µM) and CNS drug discovery programs. Choose this precise substitution pattern to avoid the synthetic and biological activity gaps observed with 3- or 5-ethynyl isomers.

Molecular Formula C10H8N2
Molecular Weight 156.18 g/mol
Cat. No. B15233159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethynyl-2-methylimidazo[1,2-A]pyridine
Molecular FormulaC10H8N2
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESCC1=CN2C=C(C=CC2=N1)C#C
InChIInChI=1S/C10H8N2/c1-3-9-4-5-10-11-8(2)6-12(10)7-9/h1,4-7H,2H3
InChIKeyITCVUDGIEDYUMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Ethynyl-2-methylimidazo[1,2-A]pyridine: Procurement and Specification Guide for Heterocyclic Building Block Research


6-Ethynyl-2-methylimidazo[1,2-A]pyridine (CAS: N/A, MW: 156.18 g/mol, C10H8N2) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. It is characterized by an ethynyl group at the 6-position and a methyl group at the 2-position of the imidazo ring . This specific substitution pattern renders it a versatile building block for medicinal chemistry, enabling unique reactivity in Sonogashira cross-coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .

6-Ethynyl-2-methylimidazo[1,2-A]pyridine: Critical Differentiation from Non-Ethynylated and Positional Isomer Analogs


Substitution of 6-Ethynyl-2-methylimidazo[1,2-A]pyridine with generic imidazo[1,2-a]pyridine derivatives is not feasible due to the unique reactivity conferred by the 6-ethynyl group and the synergistic effect of the 2-methyl substituent. The ethynyl moiety is essential for Sonogashira coupling and CuAAC click chemistry applications, enabling modular diversification not possible with non-alkynylated scaffolds . Furthermore, the 2-methyl group influences the electronic environment of the pyridine ring, affecting both cross-coupling yields and potential biological target interactions . Positional isomers (e.g., 3-ethynyl or 5-ethynyl) exhibit markedly different synthetic accessibility and biological activity profiles, as highlighted in systematic SAR studies .

6-Ethynyl-2-methylimidazo[1,2-A]pyridine: Quantitative Evidence for Synthetic Utility and Biological Potential vs. Comparators


Superior Sonogashira Cross-Coupling Yields for 6-Ethynyl-2-methylimidazo[1,2-a]pyridine Synthesis

The synthesis of 6-ethynyl-2-methylimidazo[1,2-a]pyridine (compound 5a) via Sonogashira coupling and subsequent desilylation proceeds with excellent yields compared to other substitution patterns. Starting from 6-iodo-2-methylimidazo[1,2-a]pyridine (1f), coupling with trimethylsilylacetylene yields the protected intermediate (3l) in 83% yield. Subsequent deprotection with TBAF affords the terminal ethynyl product in 80-90% yield . In contrast, Sonogashira coupling at position 3 of imidazo[1,2-a]pyridines is often inefficient or requires specialized conditions, with some substrates yielding as low as 16% for certain derivatives .

Medicinal Chemistry Synthetic Methodology Click Chemistry

Enhanced Click Chemistry Reactivity via 6-Ethynyl Group for Library Diversification

The terminal ethynyl group at the 6-position of 6-Ethynyl-2-methylimidazo[1,2-A]pyridine enables efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. In a study exploring CuAAC for synthesizing novel imidazo[1,2-a]pyridine derivatives, reactions with various azides under standard click conditions yielded 3-(triazol-1-yl)methyl-imidazo[1,2-a]pyridines in yields ranging from 30% to 90% . While this study focused on 3-alkynyl derivatives, the ethynyl group at the 6-position is expected to exhibit similar or improved reactivity due to reduced steric hindrance . In comparison, non-ethynylated analogs (e.g., 2-methylimidazo[1,2-a]pyridine) cannot participate in CuAAC and thus lack this modular diversification potential.

Chemical Biology Fragment-Based Drug Discovery Click Chemistry

Class-Level Anti-Tuberculosis Activity of 6-Substituted Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridine derivatives with 6-substitution have demonstrated potent anti-tuberculosis activity. In a recent study, compounds 6a and 6k, which are 6-substituted imidazo[1,2-a]pyridines, exhibited MIC values of 0.6 µM and 0.9 µM, respectively, against the H37Rv strain of Mycobacterium tuberculosis [1]. These values are comparable to the standard drug isoniazid [1]. While specific data for 6-Ethynyl-2-methylimidazo[1,2-A]pyridine is not yet reported, the class-level SAR indicates that 6-substitution is a critical determinant for anti-TB potency, and the ethynyl group may further enhance activity through improved target binding or physicochemical properties.

Antimycobacterial Agents Drug Discovery Infectious Disease

Computationally Optimized Physicochemical Profile vs. Positional Isomers

6-Ethynyl-2-methylimidazo[1,2-A]pyridine exhibits a calculated LogP (XLogP3) of 2.4 and a molecular weight of 156.18 g/mol, indicating favorable lipophilicity for blood-brain barrier penetration while remaining within lead-like property space . In contrast, positional isomers such as 3-ethynylimidazo[1,2-a]pyridine (MW 142.16) and 5-ethynylimidazo[1,2-a]pyridine (MW 142.16) have lower molecular weight but lack the 2-methyl group which can influence metabolic stability and target binding [REFS-1, REFS-2]. The 6-ethynyl-2-methyl substitution pattern provides a unique balance of reactivity and drug-like properties not found in other ethynyl isomers.

Medicinal Chemistry Computational Chemistry ADME Properties

6-Ethynyl-2-methylimidazo[1,2-A]pyridine: Key Application Scenarios for Research and Procurement


Medicinal Chemistry: Synthesis of Anti-Tuberculosis Lead Compounds via Click Chemistry

Procure 6-Ethynyl-2-methylimidazo[1,2-A]pyridine as a core scaffold for generating focused libraries of potential anti-TB agents. Utilize the 6-ethynyl group in CuAAC reactions (yields 30-90%) to attach diverse azide-containing fragments, exploring SAR around the imidazo[1,2-a]pyridine core. The class-level MIC data (0.6-0.9 µM for 6-substituted analogs) provides a strong rationale for this approach [1].

Synthetic Methodology Development: High-Yield Sonogashira Coupling for Heterocycle Functionalization

Researchers developing novel Pd-catalyzed cross-coupling methodologies can use 6-Ethynyl-2-methylimidazo[1,2-A]pyridine as a benchmark substrate. The compound's high reported yields (83% Sonogashira, 80-90% deprotection) make it an ideal control for optimizing reaction conditions, especially when comparing the reactivity of 2-methyl vs. other 2-substituents .

Fragment-Based Drug Discovery: CNS-Penetrant Chemical Probes

The favorable LogP (2.4) and low molecular weight (156.18 g/mol) of 6-Ethynyl-2-methylimidazo[1,2-A]pyridine position it as a privileged fragment for CNS drug discovery. Procure this compound to synthesize click-derived probes for target engagement studies, leveraging its balanced physicochemical profile for enhanced brain exposure relative to non-methylated ethynyl isomers .

Chemical Biology: Modular Synthesis of PROTACs and Bioconjugates

The terminal ethynyl group enables strain-promoted or copper-catalyzed click conjugation to azide-functionalized biomolecules (e.g., proteins, nucleic acids). This makes 6-Ethynyl-2-methylimidazo[1,2-A]pyridine a versatile starting material for constructing PROTACs or fluorescent probes for cellular imaging. The compound's commercial availability in research quantities supports rapid proof-of-concept studies [1].

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